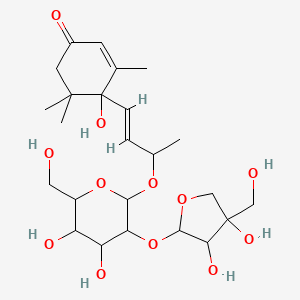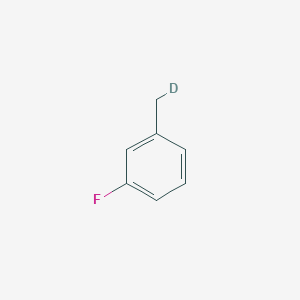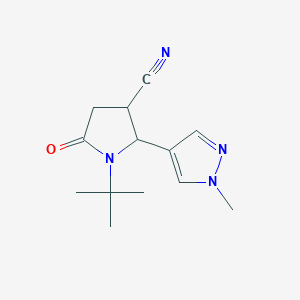
2-Ethoxyethanol-1,1,2,2-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Etoxietanol-1,1,2,2-D4 es una versión deuterada de 2-Etoxietanol, un solvente ampliamente utilizado en aplicaciones comerciales e industriales. El compuesto se caracteriza por la sustitución de átomos de hidrógeno por deuterio, que es un isótopo estable del hidrógeno. Esta modificación lo hace particularmente útil en varias aplicaciones de investigación científica, incluidos los estudios metabólicos y la espectroscopia de resonancia magnética nuclear (RMN).
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La reacción generalmente implica el uso de etanol deuterado (C2D5OH) y óxido de etileno (C2H4O) en condiciones controladas para garantizar la incorporación de átomos de deuterio.
Métodos de Producción Industrial
La producción industrial de 2-Etoxietanol-1,1,2,2-D4 implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación y control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Etoxietanol-1,1,2,2-D4 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los aldehídos y ácidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes más simples.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el grupo etoxi es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio (KMnO4) y agentes reductores como el hidruro de litio y aluminio (LiAlH4). Las condiciones de reacción varían según el producto deseado, pero generalmente involucran temperaturas controladas y niveles de pH.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de etilenglicol, aldehídos y varios éteres sustituidos. Los productos específicos dependen de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Etoxietanol-1,1,2,2-D4 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Química: Sirve como solvente y reactivo en varias reacciones químicas y procesos de síntesis.
Biología: El compuesto se utiliza en estudios metabólicos para rastrear vías bioquímicas.
Medicina: Se emplea en imágenes de diagnóstico y como estándar de referencia en investigación farmacéutica.
Industria: Encuentra aplicaciones en la producción de pinturas, recubrimientos y agentes de limpieza
Mecanismo De Acción
El mecanismo de acción de 2-Etoxietanol-1,1,2,2-D4 involucra su interacción con varios objetivos moleculares y vías. Actúa como un solvente, facilitando la disolución e interacción de diferentes compuestos. En estudios metabólicos, los átomos de deuterio permiten el seguimiento de las vías metabólicas sin alterar el comportamiento químico del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
2-Metoxietanol: Otro éter de glicol con propiedades de solvente similares pero diferente reactividad debido a la presencia de un grupo metoxi.
2-Butoxietanol: Un éter de glicol con una cadena de carbono más larga, que ofrece diferentes características de solubilidad y reactividad.
2-Propoxietanol: Similar a 2-Etoxietanol pero con un grupo propoxi, lo que afecta sus propiedades físicas y químicas.
Singularidad
2-Etoxietanol-1,1,2,2-D4 es único debido a la presencia de átomos de deuterio, lo que lo hace particularmente valioso en espectroscopia de RMN y estudios metabólicos. El etiquetado con deuterio permite un seguimiento y análisis precisos en diversas aplicaciones científicas, diferenciándolo de sus homólogos no deuterados.
Propiedades
Número CAS |
1219805-07-8 |
|---|---|
Fórmula molecular |
C4H10O2 |
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-ethoxyethanol |
InChI |
InChI=1S/C4H10O2/c1-2-6-4-3-5/h5H,2-4H2,1H3/i3D2,4D2 |
Clave InChI |
ZNQVEEAIQZEUHB-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OCC)O |
SMILES canónico |
CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)


![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)


![rac-benzyl (3aR,6aS)-3a-[(chlorosulfonyl)methyl]-octahydrocyclopenta[b]pyrrole-1-carboxylate, cis](/img/structure/B12310900.png)
